Valeric acid Valeric acid Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue.
Valeric acid is a straight-chain saturated fatty acid containing five carbon atoms. It has a role as a plant metabolite. It is a short-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a valerate.
Valeric acid is a natural product found in Humulus lupulus, Penicillium herquei, and other organisms with data available.
Pentanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Zinc valerate dihydrate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 109-52-4
VCID: VC20885732
InChI: InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)
SMILES: CCCCC(=O)O
Molecular Formula: C5H10O2
C5H10O2
CH3(CH2)3COOH
Molecular Weight: 102.13 g/mol

Valeric acid

CAS No.: 109-52-4

Cat. No.: VC20885732

Molecular Formula: C5H10O2
C5H10O2
CH3(CH2)3COOH

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

Valeric acid - 109-52-4

Specification

Description Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue.
Valeric acid is a straight-chain saturated fatty acid containing five carbon atoms. It has a role as a plant metabolite. It is a short-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a valerate.
Valeric acid is a natural product found in Humulus lupulus, Penicillium herquei, and other organisms with data available.
Pentanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Zinc valerate dihydrate (active moiety of).
CAS No. 109-52-4
Molecular Formula C5H10O2
C5H10O2
CH3(CH2)3COOH
Molecular Weight 102.13 g/mol
IUPAC Name pentanoic acid
Standard InChI InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)
Standard InChI Key NQPDZGIKBAWPEJ-UHFFFAOYSA-N
SMILES CCCCC(=O)O
Canonical SMILES CCCCC(=O)O
Boiling Point 365 °F at 760 mmHg (NTP, 1992)
186-187 °C
Colorform Colorless liquid
Flash Point 192 °F (NTP, 1992)
96 °C
205 °F (96 °C) (Open cup)
86 °C c.c.
Melting Point -30.1 °F (NTP, 1992)
-34.5 °C
-34 °C

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